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Bicyclo[3.2.1]octane-3-sulfonyl chloride

Cat. No.: B2922623
CAS No.: 2104867-81-2
M. Wt: 208.7
InChI Key: KQWMKKGUZIHOSG-UHFFFAOYSA-N
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Description

The Significance of the Bicyclo[3.2.1]octane Core in Organic Synthesis and Natural Product Chemistry

The bicyclo[3.2.1]octane framework is a prominent structural motif found in a multitude of biologically active natural products. google.comnih.govmdpi.com This bridged bicyclic system is not merely a molecular curiosity; its rigid, three-dimensional structure is a key component in molecules exhibiting a wide range of biological activities. mdpi.com Consequently, the synthesis of this carbocyclic system has garnered significant attention from the organic chemistry community. researchgate.net

The prevalence of the bicyclo[3.2.1]octane core in complex natural products has driven the development of numerous synthetic strategies. nih.govresearchgate.net These methods range from rearrangements and cycloadditions to domino reactions, with a growing emphasis on stereocontrolled and enantioselective approaches. nih.govresearchgate.net The interest is largely fueled by the desire to access not only the natural products themselves but also novel synthetic derivatives for medicinal chemistry applications. google.com The benzobicyclo[3.2.1]octane motif, a variation where the bicyclic system is fused to a benzene (B151609) ring, is also found in various natural products with significant biological activities, further highlighting the importance of this structural class. researchgate.net

Notable Natural Products Containing the Bicyclo[3.2.1]octane Core:

Natural ProductBiological Significance
GelsemineExhibits antinociception properties in chronic pain. nih.govmdpi.com
PlatensimycinPossesses potent, broad-spectrum Gram-positive antibacterial activity. nih.govmdpi.com
Vitisinol DShows antithrombotic properties. nih.govmdpi.com

Overview of Sulfonyl Chlorides as Versatile Reagents in Synthetic Transformations

Sulfonyl chlorides are a highly important class of organic intermediates, widely utilized in both organic and medicinal synthesis. researchgate.net They are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom, a configuration that renders them highly reactive electrophiles. nih.gov This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. nih.gov

This versatile functional group serves as a powerful source for various sulfur-containing moieties in chemical reactions. researchgate.net The primary application of sulfonyl chlorides is in the formation of sulfonamides through reaction with amines and sulfonic esters via reaction with alcohols. nih.gov These products are not just stable compounds but are often crucial intermediates or final products in their own right. nih.gov Sulfonamides, in particular, are a cornerstone of many pharmaceutical drugs, including antibiotics and antihypertensive medications. nih.gov The synthesis of sulfonyl chlorides themselves can be achieved through various methods, such as the oxidative chlorination of thiols and disulfides or through chlorosulfonation reactions. researchgate.netrsc.org

Common Reactions of Sulfonyl Chlorides:

NucleophileProductSignificance
AminesSulfonamidesKey functional group in many pharmaceuticals. nih.gov
AlcoholsSulfonic EstersImportant intermediates in organic synthesis. nih.gov
ThiolsSulfonesAnother important class of sulfur-containing compounds. nih.gov

Current Research Landscape and Future Directions for Bicyclo[3.2.1]octane-3-sulfonyl chloride

Direct research focusing exclusively on the synthesis and reactivity of this compound is not extensively documented in peer-reviewed literature. However, its significance can be inferred from its application as a key intermediate in the synthesis of more complex, functionalized molecules. The current research landscape indicates that this compound is primarily utilized as a building block for creating derivatives with potential biological activity, particularly in the field of medicinal chemistry.

For instance, the synthesis of various 2-azabicyclo[3.2.1]octane sulfonamides has been reported, where the sulfonyl chloride moiety is reacted with the bicyclic amine to form the corresponding sulfonamide. rsc.org These resulting compounds are then investigated for their biological targets, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which have potential applications in managing inflammatory conditions. nih.govacs.org The rigid bicyclo[3.2.1]octane scaffold provides a defined three-dimensional orientation for the pharmacophoric groups, which is a crucial aspect in drug design. rsc.org

Furthermore, the formation of bicyclo[3.2.1]octane-derived sultams (cyclic sulfonamides) highlights another synthetic application. researchgate.net These saturated bicyclic sultams are considered promising three-dimensional scaffolds for medicinal chemistry. researchgate.net The synthesis of such compounds would logically proceed from a precursor like this compound.

The future for this compound appears to be firmly rooted in its role as a versatile synthetic intermediate. Its value lies in the ability to combine the structurally rich and biologically relevant bicyclo[3.2.1]octane core with the synthetically flexible sulfonyl chloride handle. Future research will likely focus on:

Expansion of Compound Libraries: Utilizing this compound to react with a diverse range of amines, alcohols, and other nucleophiles to generate large libraries of novel compounds for biological screening.

Development of Novel Catalytic Methods: Exploring new catalytic systems to functionalize the bicyclo[3.2.1]octane core before or after the introduction of the sulfonyl chloride group, allowing for more complex and diverse structures.

Total Synthesis: Incorporating the Bicyclo[3.2.1]octane-3-sulfonamide moiety into the total synthesis of complex natural products or their analogues.

In essence, while this compound may not be the final target molecule in most research endeavors, its importance as a foundational building block for creating novel and potentially bioactive compounds is clear. Its commercial availability further supports its utility in ongoing and future chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO2S B2922623 Bicyclo[3.2.1]octane-3-sulfonyl chloride CAS No. 2104867-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMKKGUZIHOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Bicyclo 3.2.1 Octane Framework

Stereoselective Organocatalytic Approaches to Bicyclo[3.2.1]octanesnih.govacs.org

Organocatalysis has become a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octane derivatives, offering a metal-free alternative to traditional methods. nih.gov These reactions often proceed through cascade or domino sequences, efficiently building molecular complexity from simple achiral precursors. researchgate.net The use of small organic molecules as catalysts, such as proline and its derivatives or quinine-based catalysts, allows for high levels of stereocontrol. rsc.orgnih.gov

The organocatalytic domino Michael/Aldol (B89426) reaction is a highly effective method for the direct synthesis of functionalized bicyclo[3.2.1]octanes. acs.org This reaction sequence typically involves the reaction of a cyclic 1,3-dicarbonyl compound with an α,β- or β,γ-unsaturated carbonyl compound. acs.orgrsc.org The process initiates with a Michael addition, followed by an intramolecular aldol cyclization to form the bicyclic core, often creating multiple stereocenters, including quaternary carbons, in a single operation. acs.orgacs.org

For example, the reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters or amides, catalyzed by chiral thiourea-based organocatalysts, yields polysubstituted chiral bicyclo[3.2.1]octanes in good yields and with high stereoselectivity. nih.govacs.org The choice of catalyst is crucial for achieving high diastereo- and enantioselectivity. nih.gov Similarly, domino Michael-Henry reactions, which involve nitroolefins as Michael acceptors, have been successfully employed to construct these bicyclic systems. acs.orgbeilstein-journals.org

Catalyst Performance in Domino Michael/Aldol Reaction for Bicyclo[3.2.1]octane Scaffolds
Reactant AReactant BCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Cyclic 1,3-ketoesterβ,γ-Unsaturated 1,2-ketoesterThiourea derivative53-981:1 to 5:1up to 90 acs.org
(E)-N-benzyl-2-oxo-4-phenylbut-3-enamideMethyl cyclopentanonecarboxylateTakemoto's catalyst60Excellent37 nih.gov
α,β-Unsaturated aldehyde1,2-DioneLewis BaseGoodExcellent90-98 nih.gov
2-Alkyl-3-hydroxynaphtalene-1,4-dioneAlkyl vinyl ketoneQuinine-based catalystGoodGoodGood nih.gov

Chiral organocatalysis is central to the asymmetric synthesis of bicyclo[3.2.1]octanes, enabling the production of enantioenriched compounds. nih.gov A variety of chiral catalysts, including derivatives of natural products like quinine (B1679958) and quinidine, have been developed and successfully applied. rsc.orgnih.gov These catalysts often possess bifunctional properties, such as hydrogen-bonding donor and Brønsted base sites, which allow them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. bohrium.com

For instance, quinine-squaramide catalysts have been used at very low loadings (as low as 500 ppm) in reactions between 2-hydroxy-p-quinones and nitroethylenes to construct chiral bicyclo[3.2.1]octanes with high yields and excellent diastereoselectivity and enantioselectivity. rsc.org Similarly, chiral phosphoric acids have been shown to catalyze desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones that have a tethered electron-deficient alkene, providing access to bridged bicyclic products with high enantioselectivity. researchgate.net

Multi-component reactions (MCRs) provide a highly efficient and atom-economical route to complex molecular structures like the bicyclo[3.2.1]octane scaffold from simple starting materials in a single synthetic operation. nih.gov These reactions minimize waste by incorporating most or all of the atoms from the starting materials into the final product.

One example involves a three-component reaction between an α,β-unsaturated aldehyde, an allylamine, and a 1,3-ketoester. nih.gov The reaction conditions can be tuned with various organocatalysts to produce bicyclic systems, although achieving high enantiomeric excess can be challenging in some cases. nih.gov Another approach is a facile domino Michael-Henry process, which has been developed for the preparation of medicinally important bicyclo[3.2.1]octane derivatives with four stereogenic centers. acs.org

Multi-component Reactions for Bicyclo[3.2.1]octane Derivatives
Reaction TypeReactantsCatalystYield (%)StereoselectivityReference
Domino Reactionα,β-Unsaturated aldehyde, Allyl amine, 1,3-KetoesterOrganocatalyst 17, 18, or 27VariableSingle diastereomer, low ee nih.gov
Domino Michael-Henry1,4-Cyclohexanedione, Aromatic nitrodienesProline-derived catalyst56-91Excellent ee
Tandem Michael-HenryCyclohexane-1,2-dione, NitroolefinQuinine-derived catalystGoodModerate dr, Excellent ee beilstein-journals.org

Transition-Metal-Catalyzed Cyclization Strategies for Bicyclo[3.2.1]octane Formationnih.govacs.org

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of bicyclo[3.2.1]octane systems. nih.govbeilstein-journals.org Catalysts based on palladium and rhodium, among other metals, can facilitate a wide range of transformations, including cascade reactions, cycloadditions, and rearrangements, often under mild conditions. nih.gov

Palladium(II)-catalyzed cascade reactions are particularly effective for constructing complex, fused bicyclic systems. acs.org An important application is the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, which are significant structural units in many natural products. nih.gov

One such strategy involves an aminopalladation-triggered Heck-type reaction. This method enables the construction of indole-fused bicyclo[3.2.1]octanes that possess an all-carbon quaternary bridgehead stereocenter with excellent enantioselectivity. nih.gov The reaction proceeds under mild conditions and exhibits good tolerance for a variety of functional groups. Mechanistic studies have indicated that this transformation does not proceed through a C-H activation pathway to form an indol-3-yl palladium intermediate. nih.gov

Rhodium catalysts are employed in various processes to form the bicyclo[3.2.1]octane framework. These reactions can involve strained bicyclic alkenes or proceed through rearrangement pathways. nih.gov For instance, the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones provides an efficient route to bridged bicyclo[m.n.1]ketones, including the bicyclo[3.2.1]octane system. This reaction is thought to proceed via a rhodium carbene intermediate, which then undergoes a 1,2-alkyl migration.

Another rhodium-catalyzed strategy involves the cyclization of heterobicyclic alkenes with arylboronate esters to synthesize a range of functionalized products. nih.gov These reactions demonstrate the versatility of rhodium catalysts in facilitating complex carbon-carbon bond-forming events.

Intramolecular Cycloaddition Reactions in Bicyclo[3.2.1]octane Synthesis

Intramolecular cycloadditions are powerful reactions for the construction of complex cyclic systems, including the bicyclo[3.2.1]octane framework. These reactions form multiple carbon-carbon bonds in a single step, often with high stereocontrol, from a suitably configured acyclic or monocyclic precursor.

The intramolecular Diels-Alder (IMDA) reaction is a key strategy for synthesizing bicyclo[3.2.1]octane systems. mdpi.comnih.gov This approach involves a [4+2] cycloaddition between a diene and a dienophile tethered together within the same molecule.

One notable application involves the conversion of the monoterpene carvone (B1668592) into a tricyclo[3.2.1.02,7]octane intermediate via an IMDA reaction of a 5-vinyl-1,3-cyclohexadiene derivative. mdpi.comnih.gov The reaction proceeds by heating a toluene (B28343) solution of the silyl (B83357) enol ether derived from carvone in a sealed ampoule. nih.gov The resulting tricyclic compound contains the core bicyclo[3.2.1]octane structure, which can be further functionalized through regioselective cleavage of the cyclopropane (B1198618) ring. mdpi.comnih.gov This strategy highlights the utility of readily available chiral precursors like carvone to generate enantiomerically pure bicyclo[3.2.1]octane derivatives. mdpi.comnih.gov

Another approach utilizes a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization to construct highly functionalized bicyclo[3.2.1]octanes. This method can be part of a one-pot process, enhancing synthetic efficiency. The versatility of the Diels-Alder reaction is further demonstrated in the synthesis of complex natural products, where it is used to construct central six-membered rings that are part of a larger bicyclo[3.2.1]octane system. researchgate.net

Precursor TypeReactionKey IntermediateResulting Structure
5-vinyl-1,3-cyclohexadiene (from carvone)Intramolecular Diels-Alder (IMDA)Tricyclo[3.2.1.02,7]octan-3-oneBicyclo[3.2.1]octane
Allylic AlcoholsIodine-induced cyclization/Diels-AlderDiene and EnoneFunctionalized Bicyclo[3.2.1]octane
Pyrazinone and Fumarate/MaleateIntermolecular Diels-AlderCycloadductBicyclo[2.2.2]diazaoctane (related bridged system)

This table summarizes different Diels-Alder strategies for synthesizing bridged bicyclic systems.

The double Michael addition (DMA) provides an expedient route to bicyclo[3.2.1]octane-3-ones. rsc.orgrsc.orgresearchgate.net This reaction involves the sequential conjugate addition of a carbon nucleophile to a cyclic dienone. The first Michael addition forms an enolate, which then undergoes a second, intramolecular Michael addition to close the bicyclic ring system. rsc.org

This methodology has been successfully applied to the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones from 7-membered ring dienones. rsc.orgrsc.org The reaction proceeds in moderate to excellent yields (42–96%) and demonstrates good control over the stereochemistry at the newly formed bridged center. rsc.orgresearchgate.net The choice of base and reaction conditions is crucial for the success of the transannular cyclization.

NucleophileCyclic DienoneProductYield (%)
Nitromethane7-membered ring dienone8-nitro-bicyclo[3.2.1]octane-3-one85
Malononitrile7-membered ring dienone8,8-dicyano-bicyclo[3.2.1]octane-3-one96
Methyl nitroacetate7-membered ring dienone8-methoxycarbonyl-8-nitro-bicyclo[3.2.1]octane-3-one92

This table shows examples of Double Michael Addition reactions to form bicyclo[3.2.1]octane-3-ones, adapted from Richard, J.-C., et al. (2013). rsc.orgrsc.org

Rearrangement-Based Synthetic Routes to Bicyclo[3.2.1]octane Systems

Skeletal rearrangements offer an alternative and powerful method for constructing the bicyclo[3.2.1]octane framework, often by expanding a smaller, more readily accessible bicyclic system like the bicyclo[2.2.1]heptane (norbornane) core. rsc.org

The Mitsunobu reaction can be employed to promote the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives into the 2-azabicyclo[3.2.1]octane system. rsc.org The reaction mechanism involves the activation of a primary alcohol on the bicyclo[2.2.1]heptane scaffold. This is followed by an intramolecular nucleophilic attack by the nitrogen atom, which forms a strained aziridinium (B1262131) intermediate. rsc.org Subsequent regioselective ring-opening of this intermediate by a nucleophile at the more substituted carbon atom leads to the desired, less strained 2-azabicyclo[3.2.1]octane product with an inversion of configuration. rsc.org

The Beckmann rearrangement is a classic method used for ring expansion and has been applied to the synthesis of bicyclo[3.2.1]octane systems, particularly for creating nitrogen-containing scaffolds (azabicycles). rsc.orgcore.ac.uk The rearrangement of oximes derived from bicyclic ketones, such as norcamphor (B56629) derivatives, can lead to the formation of lactams with the expanded bicyclo[3.2.1]octane framework. rsc.org For instance, the Beckmann rearrangement of syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid in trifluoroacetic acid yields the corresponding lactam. core.ac.uk The regioselectivity of the rearrangement can be influenced by the geometry of the oxime and the presence of neighboring functional groups. core.ac.ukresearchgate.net

This strategy has been utilized in the synthesis of complex molecules. For example, the diterpene natural product stevioside (B1681144) can be converted to steviol (B1681142) and isosteviol, which contain bicyclo[3.2.1]octane rings. Beckmann rearrangement and fragmentation reactions on these rings have been used to generate skeletally diverse and stereochemically complex templates for small-molecule libraries. nih.govnih.gov Other skeletal rearrangements, such as those involving carbocation intermediates, can also transform bicyclo[2.2.2]octane systems into the bicyclo[3.2.1]octane skeleton under acid-catalyzed conditions. researchgate.net

Synthesis of Bicyclo[3.2.1]octane Building Blocks from Common Precursors

The synthesis of functionalized bicyclo[3.2.1]octane derivatives often begins with simple, commercially available precursors. nih.govgoogle.com These building blocks can then be elaborated into more complex targets.

Norbornene, itself prepared from the Diels-Alder reaction of cyclopentadiene (B3395910) and ethylene, is a common starting material. google.comorgsyn.org A multi-step sequence starting from norbornene can yield bicyclo[3.2.1]octane-2,4-dione. This process involves the addition of dichlorocarbene, a ring expansion, hydrolysis, oxidation, and finally a base-catalyzed cyclization. google.com

Another versatile precursor is the monoterpene carvone, which is available in both enantiomeric forms. mdpi.comnih.gov As previously mentioned, carvone can be converted into bicyclo[3.2.1]octane systems through an intramolecular Diels-Alder reaction. nih.gov This approach provides enantiomerically pure building blocks that are valuable for the total synthesis of natural products. mdpi.comthieme-connect.com Similarly, diexo or diendo norbornene β-amino acids can be transformed into 3-azabicyclo[3.2.1]octane β-amino esters through dihydroxylation, oxidative cleavage, and subsequent reductive amination. arkat-usa.org These methods demonstrate the strategic importance of selecting appropriate and readily available starting materials for the efficient construction of the bicyclo[3.2.1]octane framework. researchgate.netwhiterose.ac.uk

Derivatization of Norbornene to Bicyclo[3.2.1]octane-2,4-dione

One common and efficient approach to the bicyclo[3.2.1]octane core involves the ring expansion of norbornene derivatives. A notable example is the synthesis of bicyclo[3.2.1]octane-2,4-dione, a versatile intermediate for further functionalization.

A patented method describes the synthesis of 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-octane-2,4-dione, which begins with the formation of the bicyclo[3.2.1]octane-2,4-dione core from norbornene. patsnap.comgoogle.com The key steps in this process are outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Dichlorocarbene addition and ring expansionNorbornene, Chloroform, Sodium hydroxide, Phase-transfer catalyst3-chlorobicyclo[3.2.1]oct-3-en-2-ol
2OxidationAllylic alcohol from step 1, Oxidizing agentα,β-unsaturated ketone
3Hydrolysis and rearrangementα,β-unsaturated ketone from step 2, Sodium hydroxideBicyclo[3.2.1]octane-2,4-dione

This sequence efficiently transforms the readily available norbornene into the more complex bicyclo[3.2.1]octane system, which can then be further elaborated. The dione (B5365651) functionality in the product provides two reactive sites for subsequent chemical modifications.

Chiral Pool Synthesis Utilizing Monoterpenes (e.g., Carvone)

The use of naturally occurring chiral molecules, or the "chiral pool," is a powerful strategy for the enantioselective synthesis of complex targets. Monoterpenes, such as carvone, are particularly useful starting materials for the construction of the bicyclo[3.2.1]octane framework due to their inherent chirality and functional group handles.

While specific syntheses of bicyclo[3.2.1]octane-3-sulfonyl chloride from carvone are not documented, the general approach to the bicyclo[3.2.1]octane core from this monoterpene has been explored. These strategies often involve intricate intramolecular reactions to build the characteristic bridged ring system. The specific stereochemistry of the starting monoterpene dictates the absolute configuration of the final bicyclic product.

Electrophilic Double Bond Functionalization and Intramolecular Enolate Alkylation

A versatile and more recent methodology for the construction of various bicyclic systems, including the bicyclo[3.2.1]octane framework, involves a sequence of electrophilic double bond functionalization followed by an intramolecular enolate alkylation. This strategy allows for the creation of the bridged structure from acyclic or monocyclic precursors.

The general approach can be summarized as follows:

StepReactionDescription
1Electrophilic AdditionAn electrophile adds to a double bond in a suitably designed precursor, often containing a latent nucleophile and an enolate-forming moiety. This step sets up the key stereocenters.
2Intramolecular Enolate AlkylationA base is used to generate an enolate, which then attacks an electrophilic center within the same molecule, closing the ring to form the bicyclic framework.

This methodology has been successfully applied to the synthesis of a variety of substituted bicyclo[3.2.1]octane derivatives. The choice of starting material, electrophile, and reaction conditions allows for considerable control over the final product's structure and stereochemistry.

Specific Synthetic Pathways to Bicyclo 3.2.1 Octane 3 Sulfonyl Chloride

Direct Halogenation and Oxidation Strategies for Sulfonyl Chloride Formation

Direct methods for forming the sulfonyl chloride group on the bicyclo[3.2.1]octane ring are often characterized by harsh conditions and potential challenges in regioselectivity. One plausible, though less common, approach involves the direct sulfochlorination of the bicyclo[3.2.1]octane alkane. This method typically employs reagents like sulfuryl chloride in the presence of a radical initiator. However, such radical reactions on saturated bicyclic systems can lead to a mixture of isomers, with substitution occurring at various positions on the ring, including the bridgehead carbons. The reactivity of C-H bonds in bicycloalkanes towards radical substitution often follows the order tertiary > secondary > primary, which may not favor the desired C3 substitution.

A more controlled, albeit indirect, "direct" strategy would involve the synthesis of bicyclo[3.2.1]octane-3-sulfonic acid, followed by its conversion to the sulfonyl chloride. The sulfonic acid could potentially be prepared through sulfoxidation of the alkane, although this also faces regioselectivity issues. Once the sulfonic acid is obtained, its conversion to the corresponding sulfonyl chloride is a standard and high-yielding transformation. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this chlorination step.

Table 1: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

Reagent Typical Conditions Advantages Disadvantages
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent, often with a catalytic amount of DMF Volatile byproducts (SO₂, HCl) are easily removed Can be harsh for sensitive substrates
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent Highly effective Solid reagent, can be difficult to handle

Functional Group Interconversion of Bicyclo[3.2.1]octane Thiol Derivatives to Sulfonyl Chlorides

A more reliable and widely applicable strategy for the synthesis of bicyclo[3.2.1]octane-3-sulfonyl chloride involves the preparation of a bicyclo[3.2.1]octane-3-thiol precursor, followed by oxidative chlorination. This approach offers superior control over regioselectivity, as the sulfur functionality is introduced at the desired C3 position at an earlier stage.

The synthesis of the key intermediate, bicyclo[3.2.1]octane-3-thiol, can be envisioned starting from the readily accessible bicyclo[3.2.1]octan-3-one. orgsyn.org The ketone can be reduced to the corresponding alcohol, bicyclo[3.2.1]octan-3-ol, which can then be converted to a good leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152) followed by hydrolysis, would yield the desired thiol.

Once bicyclo[3.2.1]octane-3-thiol is obtained, its conversion to the sulfonyl chloride is achieved through oxidative chlorination. This is a well-established transformation with a variety of available reagents. A common laboratory method involves treating the thiol with an excess of chlorine gas in an aqueous acidic medium. However, due to the hazards associated with chlorine gas, alternative reagents are often preferred. nih.gov

A combination of an oxidizing agent and a chloride source provides a safer and more convenient alternative. For instance, hydrogen peroxide in the presence of thionyl chloride or hydrochloric acid is a highly effective system for the direct conversion of thiols to sulfonyl chlorides. nih.govorganic-chemistry.org Other N-chloro reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source also provide a mild and efficient method for this transformation. researchgate.net

Table 2: Selected Reagents for Oxidative Chlorination of Thiols

Reagent System Typical Solvent(s) Reaction Time Reported Yields (General) Reference
Cl₂ / H₂O Acetic Acid 1-3 h Good to Excellent nih.gov
H₂O₂ / SOCl₂ Dichloromethane (B109758) < 5 min Excellent nih.govorganic-chemistry.org
N-Chlorosuccinimide (NCS) / HCl Acetonitrile (B52724) 0.5-2 h Good researchgate.net

Another viable pathway involves the conversion of 3-aminobicyclo[3.2.1]octane via a Sandmeyer-type reaction. nih.gov The amino group can be diazotized with nitrous acid, and the resulting diazonium salt can then be reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to furnish the sulfonyl chloride. nih.gov This method is particularly useful for introducing the sulfonyl chloride group onto specific positions of a pre-existing molecular framework. wikipedia.org

Consideration of Regioselectivity and Stereoselectivity in Sulfonyl Chloride Formation

The rigid, bridged structure of the bicyclo[3.2.1]octane system imposes significant stereochemical constraints that must be considered during synthesis. The introduction of the sulfonyl chloride precursor at the C3 position can result in two diastereomers: one where the substituent is in the exo position (pointing away from the six-membered ring) and one where it is in the endo position (pointing towards the six-membered ring).

In the synthesis of the bicyclo[3.2.1]octane-3-thiol precursor from bicyclo[3.2.1]octan-3-one, the stereochemical outcome of the initial reduction of the ketone is crucial. The use of sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the formation of the endo-alcohol due to attack from the less hindered exo face. Conversely, less hindered reagents like sodium borohydride (B1222165) may give mixtures of both endo and exo alcohols.

Subsequent conversion of the alcohol to the thiol via nucleophilic substitution (e.g., an Sₙ2 reaction) will proceed with inversion of configuration. Therefore, starting with the endo-alcohol would lead to the exo-thiol, and the exo-alcohol would yield the endo-thiol. The final oxidative chlorination of the thiol to the sulfonyl chloride is not expected to alter the stereochemistry at the C3 position.

Direct functionalization methods, such as radical chlorosulfonation, are generally less stereoselective and can lead to complex mixtures of isomers, making them less synthetically desirable for producing a stereochemically pure product. The inherent strain and geometry of the bicyclo[3.2.1]octane skeleton will influence the stability of radical intermediates at different positions, thereby affecting the regiochemical outcome of such reactions. ucla.edu

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The choice of synthetic route and the optimization of reaction conditions for the preparation of this compound depend heavily on the desired scale of production.

For laboratory-scale synthesis, the functional group interconversion of a bicyclo[3.2.1]octane-3-thiol derivative is generally preferred due to its higher regioselectivity and stereochemical control. Optimization of this pathway would involve:

Choice of Oxidant/Chlorinating Agent: While traditional chlorine gas is effective, modern methods using reagents like trichloroisocyanuric acid or a hydrogen peroxide/thionyl chloride system are often favored for their ease of handling and improved safety profiles. nih.govnih.gov The reaction conditions, including temperature, stoichiometry, and reaction time, need to be carefully controlled to maximize yield and minimize the formation of byproducts such as disulfides.

Solvent Selection: The oxidative chlorination is typically carried out in biphasic systems or in solvents like acetonitrile or dichloromethane to facilitate both the reaction and the subsequent work-up.

Work-up Procedure: Sulfonyl chlorides are sensitive to hydrolysis. Therefore, the work-up must be conducted under anhydrous or near-anhydrous conditions where possible, and extraction into a non-polar organic solvent followed by drying is essential.

For industrial-scale synthesis, factors such as cost, safety, and environmental impact become paramount.

Reagent Cost and Availability: Inexpensive and readily available reagents like chlorine gas, sulfuryl chloride, and hydrogen peroxide are often favored in industrial settings, despite the handling challenges. nih.gov

Process Safety: The high exothermicity of many oxidation and chlorination reactions requires careful thermal management. The use of continuous flow reactors can offer significant advantages in this regard, allowing for better temperature control, improved safety, and potentially higher throughput compared to batch processes. nih.gov

Process Automation: For large-scale production, automated systems for reagent addition, temperature monitoring, and product isolation can improve consistency and safety.

Table 3: Comparison of Synthesis Scales

Parameter Laboratory Scale Industrial Scale
Primary Goal High purity, specific stereoisomer High throughput, low cost, high safety
Preferred Route Functional group interconversion from thiol May consider direct methods if regioselectivity can be controlled; flow chemistry for thiol oxidation
Reagent Choice Milder, safer reagents (NCS, TCCA) Cost-effective bulk chemicals (Cl₂, H₂O₂)
Process Control Manual control of temperature and addition Automated control systems, continuous flow reactors

| Purification | Chromatography | Crystallization, distillation |

Reactivity and Transformational Chemistry of Bicyclo 3.2.1 Octane 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The electron-deficient sulfur atom in the sulfonyl chloride group serves as a prime target for nucleophilic attack. This reactivity allows for the facile synthesis of a diverse range of sulfonated derivatives, including sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal and materials chemistry.

The reaction of bicyclo[3.2.1]octane-3-sulfonyl chloride with primary or secondary amines, a process known as aminolysis or sulfonylation, is a direct and efficient method for the synthesis of the corresponding bicyclo[3.2.1]octane sulfonamides. This transformation is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

The general procedure involves combining the sulfonyl chloride with the amine in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov The reaction proceeds readily, driven by the high electrophilicity of the sulfonyl sulfur and the nucleophilicity of the amine. This method is broadly applicable and has been used to synthesize a variety of sulfonamide derivatives incorporating the bicyclo[3.2.1]octane scaffold, which are of interest in drug discovery. nih.govacs.org For instance, sulfonamides featuring an azabicyclo[3.2.1]octane core have demonstrated potential as potent enzyme inhibitors. nih.govacs.org

Reactant 1Reactant 2BaseProduct
This compoundPrimary/Secondary Amine (R₁R₂NH)TriethylamineN-substituted Bicyclo[3.2.1]octane-3-sulfonamide

Analogous to aminolysis, this compound reacts with hydroxyl-containing compounds, such as alcohols and phenols, to form sulfonate esters. This esterification is also typically carried out in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. google.comgoogle.com The reaction involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride leaving group.

The resulting sulfonate esters are stable compounds and are themselves valuable intermediates in organic synthesis. The sulfonate group is an excellent leaving group, making these esters useful substrates for subsequent nucleophilic substitution or elimination reactions.

Reactant 1Reactant 2BaseProduct
This compoundAlcohol/Phenol (R-OH)PyridineBicyclo[3.2.1]octane-3-sulfonate ester

The electrophilic nature of the sulfonyl chloride functionality extends its reactivity to other heteroatom nucleophiles. With thiols (mercaptans), in a reaction analogous to that with alcohols, this compound is expected to form thiosulfonate esters. This reaction would similarly require a base to neutralize the liberated HCl.

Reactions with phosphines, such as triphenylphosphine (B44618), can also occur. The reduction of sulfonyl chlorides in the presence of triphenylphosphine is a known method for synthesizing the corresponding aryl thiols, suggesting a complex reactive pathway rather than simple substitution. organic-chemistry.org

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride group can undergo various reductive transformations, yielding compounds with sulfur in lower oxidation states. The specific product obtained depends on the reducing agent and reaction conditions employed.

Common reagents for the reduction of sulfonyl chlorides include zinc dust and strong hydride donors like lithium aluminum hydride (LiAlH₄). taylorfrancis.comrsc.org

Reduction to Sulfinates/Sulfinic Acids: Treatment with milder reducing agents such as zinc powder or sodium sulfite (B76179) can reduce the sulfonyl chloride to the corresponding sulfinate salt, which upon acidification yields the bicyclo[3.2.1]octane-3-sulfinic acid. rsc.org

Reduction to Thiols: More potent reducing agents, such as lithium aluminum hydride or a combination of zinc and an acid, can achieve complete reduction of the sulfonyl chloride group to the corresponding thiol, bicyclo[3.2.1]octane-3-thiol. taylorfrancis.com Catalytic hydrogenation over a palladium catalyst is another effective method for this transformation. google.com

Reduction to Disulfides: Under certain conditions, particularly during catalytic hydrogenation in the presence of a basic resin, disulfides can be generated as byproducts or main products. taylorfrancis.com

Starting MaterialReducing AgentProduct
This compoundZinc (Zn) / H⁺Bicyclo[3.2.1]octane-3-sulfinic acid
This compoundLithium Aluminum Hydride (LiAlH₄)Bicyclo[3.2.1]octane-3-thiol
This compoundH₂ / Palladium CatalystBicyclo[3.2.1]octane-3-thiol

Reactions Involving the Bicyclo[3.2.1]octane Skeleton in the Presence of the Sulfonyl Chloride

The bicyclo[3.2.1]octane framework is a strained bicyclic system that is generally stable under the neutral or mildly basic conditions used for nucleophilic substitution at the sulfonyl center. atlantis-press.com However, the inherent ring strain can make it susceptible to skeletal rearrangements under more forcing conditions, such as in the presence of strong acids or bases, or upon the formation of reactive intermediates on the ring. nih.govucla.edu

Studies on related systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, have shown that treatment with reagents like thionyl chloride can promote skeletal rearrangements. beilstein-journals.org In these cases, the formation of a chlorosulfite intermediate facilitates an oxygen migration, leading to a rearranged bicyclic system. beilstein-journals.org While not a direct reaction of the hydrocarbon skeleton, this demonstrates that reactions on functional groups attached to the bicyclo[3.2.1]octane core can induce ring transformations. beilstein-journals.org Therefore, while the primary reactivity of this compound is centered at the sulfonyl group, the potential for rearrangement of the carbocyclic skeleton in subsequent transformations or under harsh conditions should be considered.

Mechanistic Insights into the Reactivity of the Sulfonyl Chloride Functionality

The mechanism of nucleophilic substitution at a tetracoordinate sulfur center, as in a sulfonyl chloride, has been the subject of extensive study. Two primary pathways are generally considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism. nih.govnih.gov

Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs in a single, concerted step through a single transition state. nih.govnih.gov

Addition-Elimination (A-E) Mechanism: This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. nih.govmdpi.com This intermediate then collapses by expelling the leaving group to form the final product. nih.gov

For the reaction of sulfonyl chlorides, the operative mechanism can be influenced by the nucleophile, the leaving group, and the solvent. mdpi.com In the case of chloride as the leaving group, experimental and computational studies on analogous arenesulfonyl chlorides suggest that the reaction proceeds via a single transition state, consistent with a synchronous Sₙ2-type mechanism. nih.govnih.govresearchgate.net This is in contrast to reactions involving a sulfonyl fluoride, where the more electronegative fluorine favors the formation of a pentacoordinate intermediate via the addition-elimination pathway. nih.govnih.gov The rigid and sterically defined nature of the bicyclo[3.2.1]octane framework may further influence the geometry of the transition state, potentially leading to "steric acceleration" by relieving strain upon moving from the tetrahedral ground state to the transition state. researchgate.net

Role of Intermediates in Reaction Pathways (e.g., sulfonyl radicals)

The chemistry of this compound is significantly influenced by the formation of reactive intermediates, most notably the Bicyclo[3.2.1]octan-3-ylsulfonyl radical. The generation of this sulfonyl radical opens up a variety of reaction pathways that are not accessible through traditional ionic mechanisms.

Generation of Sulfonyl Radicals:

Sulfonyl radicals are typically generated from sulfonyl chlorides through single-electron transfer (SET) processes. Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have proven to be exceptionally mild and efficient for this purpose. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond and the formation of the corresponding sulfonyl radical and a chloride anion.

Reactivity of the Bicyclo[3.2.1]octan-3-ylsulfonyl Radical:

Once formed, the Bicyclo[3.2.1]octan-3-ylsulfonyl radical can undergo several key reactions:

Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds, a fundamental step in many carbon-sulfur and carbon-carbon bond-forming reactions. This addition is often followed by subsequent radical or ionic steps to generate more complex products.

Desulfonylation: Under certain conditions, particularly at elevated temperatures or under specific catalytic cycles, the sulfonyl radical can extrude sulfur dioxide (SO2) to generate a secondary bicyclo[3.2.1]octan-3-yl radical. This subsequent carbon-centered radical can then participate in a variety of radical-mediated transformations, such as hydrogen atom transfer (HAT), addition to π-systems, or coupling reactions. This desulfonylative pathway provides a powerful method for the formation of C-C, C-H, and C-heteroatom bonds, effectively using the sulfonyl chloride as a precursor to a carbon radical.

Radical-Radical Cross-Coupling: The sulfonyl radical can couple with other radical species present in the reaction mixture. For instance, in photoredox-catalyzed reactions, it can couple with radicals generated from other substrates, such as trifluoroborate salts, leading to the formation of sulfones. organic-chemistry.orgnih.govepfl.chresearchgate.net

The table below summarizes the key reaction pathways involving the Bicyclo[3.2.1]octan-3-ylsulfonyl radical intermediate.

Reaction PathwayDescriptionResulting Product Type
Addition to π-Systems The sulfonyl radical adds across a double or triple bond.Functionalized sulfones
Desulfonylation The sulfonyl radical loses SO2 to form a carbon-centered radical.Alkanes, functionalized bicyclo[3.2.1]octanes
Radical-Radical Coupling The sulfonyl radical couples with another radical species.Sulfones

Catalytic Activation of Sulfonyl Chlorides

The activation of the relatively stable S-Cl bond in this compound is crucial for its participation in a wide array of synthetic transformations. Catalytic methods, particularly those involving transition metals and photoredox catalysis, have become indispensable for this purpose.

Visible-Light Photoredox Catalysis:

As mentioned previously, visible-light photoredox catalysis is a premier method for the activation of sulfonyl chlorides. This technique utilizes a photocatalyst (often based on iridium or ruthenium, though organic dyes are also used) that absorbs visible light and enters an excited state. In its excited state, the photocatalyst can engage in single-electron transfer with the sulfonyl chloride.

Reductive Quenching Cycle: The excited photocatalyst can donate an electron to the sulfonyl chloride, leading to the formation of the sulfonyl radical and a chloride anion. The oxidized photocatalyst is then regenerated in a subsequent step.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst can accept an electron from a sacrificial electron donor, becoming a potent reductant that can then reduce the sulfonyl chloride.

These photoredox methods are prized for their mild reaction conditions (often room temperature), high functional group tolerance, and the ability to generate radicals under neutral conditions. organic-chemistry.orgnih.govepfl.chresearchgate.net

Transition-Metal Catalysis:

Transition metals, particularly palladium, nickel, and copper, can also catalytically activate sulfonyl chlorides for cross-coupling reactions. These reactions often proceed via a desulfonylative pathway, where the sulfonyl chloride serves as a source of a carbon-based nucleophile or radical.

The general mechanism for a transition-metal-catalyzed desulfonylative cross-coupling reaction can be outlined as follows:

Oxidative Addition: The low-valent transition metal catalyst undergoes oxidative addition into the S-Cl bond of the sulfonyl chloride to form a metal-sulfonyl intermediate.

SO2 Extrusion: This intermediate can then lose sulfur dioxide to generate a metal-alkyl species.

Transmetalation (for cross-coupling): In reactions like Suzuki or Stille coupling, this metal-alkyl species undergoes transmetalation with an organometallic reagent.

Reductive Elimination: The final step is the reductive elimination of the desired cross-coupled product, regenerating the active catalyst.

This approach allows for the formation of new carbon-carbon bonds, connecting the bicyclo[3.2.1]octane moiety to various other organic fragments. While widely used for aryl sulfonyl chlorides, the application to alkyl sulfonyl chlorides like this compound is also an area of active research. epfl.ch

The following table provides a comparative overview of the primary catalytic activation methods for sulfonyl chlorides.

Activation MethodCatalyst TypeKey IntermediateTypical Transformations
Visible-Light Photoredox Catalysis Photocatalysts (e.g., Ir, Ru complexes)Sulfonyl RadicalSulfonylation, Desulfonylative Functionalization
Transition-Metal Catalysis Transition Metals (e.g., Pd, Ni, Cu)Metal-Alkyl Species (post-SO2 extrusion)Desulfonylative Cross-Coupling Reactions

Applications of Bicyclo 3.2.1 Octane 3 Sulfonyl Chloride As a Synthetic Intermediate

Construction of Diverse Bridged Polycyclic Scaffolds

The bicyclo[3.2.1]octane framework is a common structural motif in numerous biologically active natural products. mdpi.com Consequently, the development of synthetic methods to access this and more complex bridged polycyclic systems is of significant interest in organic chemistry. nih.govresearchgate.net Bicyclo[3.2.1]octane-3-sulfonyl chloride serves as a valuable starting material in this endeavor, enabling the construction of a variety of bridged systems through strategic chemical transformations.

The inherent strain and defined stereochemistry of the bicyclo[3.2.1]octane core can be exploited to direct subsequent reactions, leading to the formation of novel polycyclic structures. researchgate.net Methodologies such as intramolecular cycloadditions and rearrangement reactions are often employed to build upon the initial bicyclic framework. nih.govmdpi.com For instance, the sulfonyl chloride group can be converted into other functionalities that can participate in ring-forming reactions, thereby expanding the molecular complexity.

Precursor ScaffoldReaction TypeResulting Polycyclic SystemReference
Bicyclo[3.2.1]octaneIntramolecular CycloadditionBridged Medium-Sized Polycycles nih.gov
Bicyclo[3.2.1]octaneRearrangementFunctionalized Polycyclic Systems mdpi.com

Precursor for Sulfonamide-Containing Compounds in Advanced Chemical Research

The sulfonyl chloride moiety of this compound is a reactive functional group that readily undergoes reactions with primary and secondary amines to form sulfonamides. This reactivity is extensively utilized in the synthesis of novel sulfonamide-containing compounds for various research applications, including medicinal chemistry. sci-hub.senih.gov

The resulting bicyclic sulfonamides are of particular interest due to their rigid conformational structures, which can lead to specific and potent interactions with biological targets. nih.govresearchgate.net For example, pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been investigated as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. nih.govresearchgate.net The synthesis of these compounds often involves the coupling of a bicyclic amine with a suitable sulfonyl chloride, or conversely, the reaction of this compound with an appropriate amine. nih.govnih.gov

Bicyclic CoreAmine/Sulfonyl ChlorideTarget Compound ClassResearch Area
2-Azabicyclo[3.2.1]octaneVarious Sulfonyl ChloridesChiral SulfonamidesCytotoxic Activity Studies
Azabicyclo[3.2.1]octanePyrazole Sulfonyl ChloridesNAAA InhibitorsAnti-inflammatory Research

Utility in the Synthesis of Functionally Differentiated Bicyclo[3.2.1]octane Derivatives

Beyond its role in constructing larger polycyclic systems and sulfonamides, this compound is a valuable intermediate for the synthesis of other functionally differentiated bicyclo[3.2.1]octane derivatives. The sulfonyl chloride group can be transformed into a wide array of other functional groups, allowing for the introduction of diverse chemical properties onto the bicyclic scaffold.

For instance, the sulfonyl chloride can be reduced to a thiol, which can then undergo a variety of reactions. Alternatively, it can be subjected to nucleophilic substitution reactions with a range of nucleophiles to introduce different substituents at the 3-position. This versatility allows chemists to tailor the properties of the bicyclo[3.2.1]octane core for specific applications, such as in the development of new materials or as intermediates in the total synthesis of complex natural products. mdpi.comresearchgate.net The synthesis of 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dione, an intermediate for herbicides, highlights the utility of functionalizing the bicyclo[3.2.1]octane skeleton. google.com

Starting MaterialReagent/ReactionProductPotential Application
3-Chlorobicyclo[3.2.1]oct-2-eneSulfuric AcidBicyclo[3.2.1]octan-3-oneSynthetic Intermediate
Bicyclo[3.2.1]octane-2,4-dione4-(methylsulfonyl)-2-chlorobenzoyl chloride3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dioneHerbicide Intermediate

Stereochemical Investigations of Bicyclo 3.2.1 Octane 3 Sulfonyl Chloride and Its Derivatives

Chirality and Stereoisomerism in the Bicyclo[3.2.1]octane System

The rigid structure of the bicyclic system gives rise to endo and exo diastereomers. The exo substituent points away from the six-membered ring, while the endo substituent points towards it. Consequently, Bicyclo[3.2.1]octane-3-sulfonyl chloride can exist as four stereoisomers: (1R,3R,5S)-exo, (1S,3S,5R)-exo, (1R,3S,5S)-endo, and (1S,3R,5R)-endo. The exo and endo isomers are diastereomers of each other, while each of these exists as a pair of enantiomers.

The specific three-dimensional arrangement of atoms in these isomers influences their physical, chemical, and biological properties. The bicyclic structure imparts a specific stereochemistry that can influence the molecule's reactivity and its interactions with other molecules.

Table 1: Possible Stereoisomers of this compound

Stereoisomer DescriptionRelationship
(1R,3R,5S)-exo-Bicyclo[3.2.1]octane-3-sulfonyl chlorideEnantiomer of (1S,3S,5R)-exo
(1S,3S,5R)-exo-Bicyclo[3.2.1]octane-3-sulfonyl chlorideEnantiomer of (1R,3R,5S)-exo
(1R,3S,5S)-endo-Bicyclo[3.2.1]octane-3-sulfonyl chlorideEnantiomer of (1S,3R,5R)-endo
(1S,3R,5R)-endo-Bicyclo[3.2.1]octane-3-sulfonyl chlorideEnantiomer of (1R,3S,5S)-endo
exo isomersDiastereomers of endo isomers

Diastereoselectivity and Enantioselectivity in Synthetic Reactions Involving the Sulfonyl Chloride

Synthetic reactions involving the bicyclo[3.2.1]octane system are often characterized by high degrees of stereoselectivity due to the rigid, sterically hindered nature of the framework. rsc.org Reactions involving this compound can exhibit both diastereoselectivity and enantioselectivity, depending on the nature of the reaction, the reagents, and the catalysts employed.

For instance, in nucleophilic substitution reactions at the sulfonyl chloride moiety, the stereochemistry of the bicyclic core can influence the approach of the nucleophile. However, as the reaction center is not directly on the ring, the influence might be less pronounced than in reactions directly on the bicyclic skeleton.

More significant stereochemical control is observed in reactions where the sulfonyl group directs the stereochemical outcome of a transformation at another position on the ring. The bulky sulfonyl chloride group can block one face of the molecule, leading to a preferred attack of reagents from the less hindered face, resulting in high diastereoselectivity. uvic.ca

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral bicyclo[3.2.1]octanes. rsc.orgresearchgate.netnih.gov For example, tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, can produce bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). nih.gov Although this example does not directly involve the sulfonyl chloride, it illustrates a general strategy that could potentially be adapted for the asymmetric synthesis of precursors to this compound.

Table 2: Examples of Stereoselective Reactions in the Bicyclo[3.2.1]octane System

Reaction TypeCatalyst/ReagentProductStereoselectivity
Tandem Michael-Henry ReactionQuinine-derived thioureaBicyclo[3.2.1]octan-8-onesHigh dr and 92-99% ee nih.gov
Organocatalytic [3+2] AnnulationRawal's quinine-squaramide catalystChiral bicyclo[3.2.1]octanesHigh dr and er rsc.org
Domino Michael/Aldol (B89426) ReactionTakemoto's catalystChiral bicyclo[3.2.1]octanesExcellent dr and ee mdpi.com

Methods for Chiral Resolution and Asymmetric Synthesis of Enantiopure this compound

The preparation of enantiomerically pure bicyclo[3.2.1]octane derivatives is crucial for their application in areas such as asymmetric synthesis and pharmaceutical development. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. For bicyclo[3.2.1]octane derivatives, this can be achieved through several techniques. One common approach is the formation of diastereomeric salts by reacting the racemic compound (or a suitable derivative like a carboxylic acid or amine) with a chiral resolving agent. google.com These diastereomeric salts can then be separated by physical methods such as fractional crystallization. Another method is chiral chromatography, where the enantiomers are separated on a chiral stationary phase. google.com

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer of the target molecule. There has been a growing interest in the organocatalytic synthesis of the bicyclo[3.2.1]octane framework. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer in high enantiomeric excess. For instance, the commercially available monoterpene carvone (B1668592) has been utilized as a chiral starting material to efficiently synthesize enantiopure bicyclo[3.2.1]octane systems. mdpi.comresearchgate.netnih.gov Such enantiopure intermediates could then be converted to the target this compound.

Influence of Stereochemistry on Molecular Recognition in Synthetic Systems

The well-defined three-dimensional structure of bicyclo[3.2.1]octane derivatives makes them excellent scaffolds for studying molecular recognition. The spatial orientation of substituents on the rigid framework is crucial in determining their chemical and biological properties. The specific stereochemistry of a molecule can significantly influence its non-covalent interactions, such as hydrogen bonding and van der Waals forces, with other molecules.

In the context of synthetic systems, the stereochemistry of this compound and its derivatives can play a critical role in diastereoselective reactions where the bicyclic moiety acts as a chiral auxiliary or a chiral ligand for a metal catalyst. The defined spatial arrangement of the sulfonyl group and the bicyclic core can create a specific chiral environment that influences the stereochemical course of a reaction.

Advanced Spectroscopic and Structural Elucidation of Bicyclo 3.2.1 Octane 3 Sulfonyl Chloride

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For Bicyclo[3.2.1]octane-3-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of atomic connectivity and spatial relationships.

The ¹H NMR spectrum of this compound is expected to display a series of complex multiplets in the aliphatic region. The proton at the C3 position, being directly attached to the carbon bearing the strongly electron-withdrawing sulfonyl chloride group, would be significantly deshielded and appear at a downfield chemical shift, likely in the range of 3.6-3.8 ppm. acdlabs.com The bridgehead protons (at C1 and C5) and the other methylene (B1212753) and methine protons on the bicyclic skeleton would produce a complex set of overlapping signals at higher fields (typically 1.5-2.8 ppm).

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their hybridization. This compound is expected to show eight distinct carbon signals. The C3 carbon, directly bonded to the sulfonyl chloride group, would be the most downfield signal among the sp³ carbons due to the inductive effect. The other seven carbon signals corresponding to the bicyclic framework would appear in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (Bridgehead)~2.5 - 2.8~35 - 45
2~1.8 - 2.2~30 - 40
3~3.6 - 3.8~65 - 75
4~1.7 - 2.1~25 - 35
5 (Bridgehead)~2.5 - 2.8~35 - 45
6~1.6 - 2.0~28 - 38
7~1.6 - 2.0~28 - 38
8~1.9 - 2.3~30 - 40

Note: These are estimated values based on typical shifts for bicyclo[3.2.1]octane systems and the known effects of sulfonyl chloride substituents. Actual values may vary.

To unravel the complex spin systems and confirm the precise structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons on adjacent carbons, allowing for the assignment of protons within the six-membered and five-membered rings of the bicyclic system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY is crucial for determining the stereochemistry, such as the endo or exo orientation of the sulfonyl chloride group at the C3 position, by observing correlations between the C3 proton and other specific protons within the rigid bicyclic framework. nih.gov The use of such 2D NMR techniques has been pivotal in establishing the relative configuration of other bicyclo[3.2.1]octane derivatives. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₁₃ClO₂S), the calculated monoisotopic mass is 208.0325 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). Furthermore, due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern (the A+2 peak) would be observed at m/z 210.0295 with an intensity approximately one-third of the main peak, confirming the presence of a single chlorine atom in the molecule. acdlabs.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is excellent for identifying the functional groups present in a molecule. The most prominent feature in the vibrational spectrum of this compound would be the absorptions from the sulfonyl chloride group. acdlabs.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions, respectively. acdlabs.com Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the octane (B31449) framework would appear around 2850-3000 cm⁻¹. msu.edu

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The sulfur-chlorine (S-Cl) stretching mode gives a strong band around 375 cm⁻¹, a region that is often difficult to observe with standard IR spectrophotometers. cdnsciencepub.com Studies on various sulfonyl chlorides have confirmed this assignment. cdnsciencepub.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibration ModeTechniqueExpected Frequency (cm⁻¹)Intensity
C-H StretchIR, Raman2850 - 3000Medium-Strong
S=O Asymmetric StretchIR1370 - 1410Strong
S=O Symmetric StretchIR1166 - 1204Strong
S-Cl StretchRaman~375Strong
C-H BendIR, Raman1350 - 1470Medium

X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment

While NMR can provide strong evidence for relative stereochemistry, single-crystal X-ray crystallography offers the only definitive method for determining the absolute and relative configuration of a chiral molecule in the solid state. Although a crystal structure for this compound has not been reported in the literature, this technique has been successfully applied to elucidate the unambiguous three-dimensional structures of numerous other bicyclo[3.2.1]octane derivatives. nih.govresearchgate.netnih.gov If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would precisely map the atomic positions, confirming the connectivity, bond lengths, bond angles, and the exact stereochemical configuration at all chiral centers. beilstein-journals.org

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the standard technique for determining the purity of sulfonyl chlorides and related compounds. researchgate.netresearchgate.net A typical method would involve a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724). UPLC, which uses smaller particle sizes in the stationary phase, offers significantly faster analysis times and higher resolution compared to traditional HPLC. sielc.com These techniques would be capable of separating the target compound from any impurities and could potentially resolve different stereoisomers (e.g., endo and exo isomers) if they were present in the sample.

Computational and Theoretical Studies on Bicyclo 3.2.1 Octane 3 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals, electron distribution, and energy. lsu.edunaturalspublishing.com

The electronic structure of Bicyclo[3.2.1]octane-3-sulfonyl chloride dictates its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the LUMO is expected to be localized around the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Energetic calculations can determine the molecule's thermodynamic stability, including its heat of formation and strain energy. The bicyclo[3.2.1]octane framework possesses inherent ring strain, and quantum calculations can quantify this energy compared to acyclic analogues. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies the electron-rich and electron-poor regions of the molecule, highlighting the reactive sites.

Table 1: Key Parameters from Quantum Chemical Calculations for this compound

Calculated ParameterSignificance
Heat of Formation (ΔHf) Indicates the thermodynamic stability of the molecule.
HOMO Energy Relates to the molecule's ability to donate electrons.
LUMO Energy Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.
Mulliken Atomic Charges Provides insight into the charge distribution across the atoms.
Molecular Electrostatic Potential (MEP) Maps electrophilic and nucleophilic sites on the molecule.
Dipole Moment Quantifies the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

The bicyclo[3.2.1]octane skeleton is a semi-rigid structure, yet it possesses conformational flexibility, primarily involving the chair and boat forms of the six-membered ring and the envelope conformation of the five-membered ring. researchgate.net The orientation of the sulfonyl chloride group at the C3 position can be either axial or equatorial, leading to different conformers with distinct energies and reactivities.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. rsc.org By simulating the atomic motions over time, MD can explore the conformational landscape of this compound, identify the most stable conformers, and determine the energy barriers for interconversion between them. These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in various solvents. The results from MD simulations can complement experimental techniques like NMR spectroscopy in characterizing the conformational preferences of the molecule. researchgate.net

Table 2: Typical Protocol for a Molecular Dynamics Simulation

StepDescription
System Setup The molecule is placed in a simulation box, often with an explicit solvent.
Energy Minimization The initial geometry is optimized to remove steric clashes and find a local energy minimum.
Equilibration The system is gradually heated and pressurized to the desired temperature and pressure.
Production Run The simulation is run for an extended period to collect trajectory data of atomic positions and velocities.
Analysis The trajectory is analyzed to determine conformational populations, energetic profiles, and other dynamic properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. acs.orgwhiterose.ac.uk For this compound, DFT can be used to model its reactions, such as nucleophilic substitution at the sulfur atom by amines or alcohols to form sulfonamides or sulfonate esters, respectively.

DFT calculations allow for the mapping of the potential energy surface along a reaction coordinate. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. For instance, DFT could be used to compare the activation barriers for nucleophilic attack on the axial versus the equatorial conformer of the sulfonyl chloride, providing insights into the stereoselectivity of the reaction. acs.org Such studies have been applied to understand rearrangements and reactivity in other bicyclic systems. beilstein-journals.orgcore.ac.uk

Table 3: Energetic Parameters from DFT for a General Reaction (e.g., with an Amine)

ParameterSymbolDescription
Energy of Reactants EreactantsThe total electronic energy of the starting materials.
Energy of Transition State ETSThe energy maximum along the reaction coordinate.
Energy of Products EproductsThe total electronic energy of the final products.
Activation Energy ΔE‡The energy barrier to reaction (ETS - Ereactants).
Reaction Energy ΔErxnThe overall energy change of the reaction (Eproducts - Ereactants).

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, one can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The predicted chemical shifts for different conformers can help in assigning the peaks observed in an experimental NMR spectrum and can provide evidence for the dominant conformation in solution. mdpi.com

Similarly, infrared (IR) vibrational frequencies and intensities can be computed. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl chloride group. The agreement between predicted and experimental spectra serves as a validation of the computed equilibrium geometry and the chosen level of theory. researchgate.net

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterExperimental Data for Comparison
¹³C NMR Isotropic shielding constants, converted to chemical shifts (ppm).Measured ¹³C NMR spectrum.
¹H NMR Isotropic shielding constants, converted to chemical shifts (ppm).Measured ¹H NMR spectrum.
Infrared (IR) Spectroscopy Vibrational frequencies (cm⁻¹) and intensities.Measured IR absorption bands.
Mass Spectrometry Isotopic distribution pattern for the molecular ion.Measured mass-to-charge (m/z) ratio and isotopic pattern.

Q & A

Q. What are the established synthetic routes for bicyclo[3.2.1]octane-3-sulfonyl chloride?

  • Methodological Answer : Two primary routes are documented:
  • Radical-Mediated Rearrangement : Starting from bicyclo[2.2.2]octene derivatives, radical-generating conditions (e.g., AIBN or light) induce rearrangement to bicyclo[3.2.1]octene intermediates. Subsequent sulfonation with chlorosulfonic acid introduces the sulfonyl chloride group. Product ratios depend on substituent effects (e.g., radical-stabilizing groups favor bicyclo[3.2.1] systems) .
  • Precursor Functionalization : 3-Chlorobicyclo[3.2.1]oct-2-ene can undergo sulfonation via reaction with sulfur trioxide or sulfuryl chloride (SO₂Cl₂), yielding ~52% isolated product under optimized conditions .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond at ~1.78 Å, S-Cl bond at ~2.07 Å) to confirm bicyclic geometry and sulfonyl chloride positioning .
  • NMR Spectroscopy : Key signals include downfield-shifted sulfonyl protons (~3.5–4.0 ppm in 1H^1H) and distinct 13C^{13}C shifts for bridgehead carbons (~45–50 ppm) .

Advanced Research Questions

Q. How do electronic substituents influence radical rearrangement pathways in bicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Substituents alter the balance between ring strain and radical stability. For example:
  • Electron-withdrawing groups (e.g., -CN) stabilize bicyclo[3.2.1]oct-6-en-2-yl radicals, favoring rearranged products despite higher ring strain.
  • Electron-donating groups (e.g., -OCH₃) reduce radical stability, favoring retention of bicyclo[2.2.2] systems.
    Product ratios (e.g., 70:30 for -CN vs. 40:60 for -CH₃) are quantified via GC-MS or 1H^1H-NMR integration .

Q. What role does antiaromaticity play in the stability of bicyclo[3.2.1]octane-derived cations?

  • Methodological Answer : The bicyclo[3.2.1]octa-3,6-dien-2-yl cation exhibits antiaromatic behavior (4π electrons), confirmed by:
  • NMR Analysis : Deshielded protons (δ > 8 ppm) and paramagnetic ring currents indicate destabilization.
  • Solvolysis Kinetics : Reduced reaction rates compared to non-antiaromatic analogs, attributed to unfavorable transition states.
    Stabilization requires superacidic conditions (e.g., fluorosulfuric acid/SO₂ClF at -80°C) to prevent decomposition .

Q. How can reaction yields for sulfonation be optimized in bicyclo[3.2.1] systems?

  • Methodological Answer : Key variables include:
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic sulfonation efficiency.
  • Temperature Control : Excess heat (>60°C) promotes side reactions (e.g., ring-opening).
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride formation over hydrolysis .

Data Contradiction & Analytical Challenges

Q. How to resolve discrepancies in reported reaction yields across studies?

  • Methodological Answer : Contradictions often arise from:
  • Purity of Starting Materials : Trace impurities (e.g., moisture) in bicyclo[3.2.1] precursors reduce sulfonation efficiency.
  • Radical Quenching : Oxygen contamination in radical-mediated routes lowers yields by terminating chain propagation.
    Standardize protocols using inert atmospheres (N₂/Ar) and rigorously dry reagents .

Q. What spectroscopic techniques are most effective for monitoring this compound in complex mixtures?

  • Methodological Answer :
  • IR Spectroscopy : Track S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) to confirm sulfonyl group retention.
  • High-Resolution Mass Spectrometry (HRMS) : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.02) and fragment patterns (e.g., loss of SO₂Cl at m/z 139.08) .

Safety & Functionalization

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Impermeable gloves (e.g., nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl vapors released during hydrolysis.
  • Storage : Keep desiccated at 2–8°C in amber glass to prevent photodegradation .

Q. How can this compound be functionalized for diverse applications?

  • Methodological Answer :
  • Nucleophilic Substitution : React with amines (e.g., pyrrolidine) to form sulfonamides.
  • Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids to append aryl groups.
  • Spirocyclic Derivatives : Treat with cyclopropane precursors under basic conditions to form spiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] frameworks .

Non-Commercial Research Applications

Q. What non-commercial research applications exist for this compound?

  • Methodological Answer :
  • Agrochemical Intermediates : Used in synthesizing herbicidal bicyclo[3.2.1]octane-2,4-dione derivatives via cyclocondensation .
  • Polymer Chemistry : Serve as a crosslinking agent in sulfonated polymer membranes for ion-exchange applications.
  • Photodynamic Therapy : Functionalized derivatives are explored as photosensitizers due to their rigid, lipophilic structures .

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